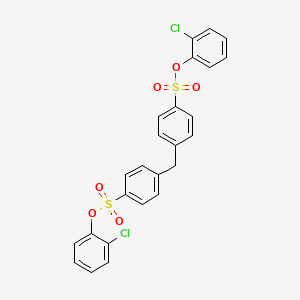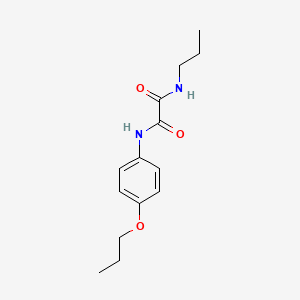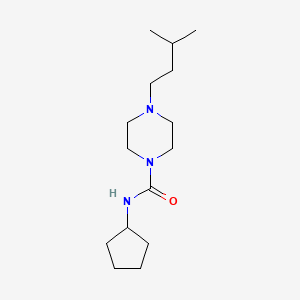
bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate
描述
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate, also known as Mitotane, is a synthetic chemical compound that is used in the treatment of adrenocortical carcinoma, a rare type of cancer that affects the adrenal glands. Mitotane is a potent adrenolytic agent that acts by destroying the cells of the adrenal cortex, which are responsible for producing hormones such as cortisol and aldosterone.
作用机制
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate acts by selectively destroying the cells of the adrenal cortex, which are responsible for producing cortisol and other hormones. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is taken up by the adrenal cortex cells, where it accumulates and causes damage to the endoplasmic reticulum and mitochondria, leading to cell death. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate also inhibits the synthesis of cholesterol, which is a precursor of cortisol.
Biochemical and Physiological Effects:
bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has been shown to reduce the levels of cortisol and other hormones in the blood, leading to the regression of adrenocortical carcinoma and the improvement of symptoms in patients with Cushing's syndrome. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate can also cause side effects such as nausea, vomiting, diarrhea, and liver toxicity.
实验室实验的优点和局限性
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is a potent adrenolytic agent that can be used to study the physiology and biochemistry of the adrenal cortex. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate can be used to induce adrenal insufficiency in animal models, allowing researchers to study the effects of cortisol deficiency on various physiological processes. However, bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is a toxic compound that requires careful handling and disposal, and its use in lab experiments should be strictly regulated.
未来方向
There are several future directions for research on bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate. One area of interest is the development of new formulations of bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of patients to bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate therapy. Finally, there is a need for further studies on the long-term effects of bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate on the adrenal gland and other organs.
Conclusion:
bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is a synthetic compound that is used in the treatment of adrenocortical carcinoma and Cushing's syndrome. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate acts by selectively destroying the cells of the adrenal cortex, leading to the reduction of cortisol and other hormones in the blood. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has been extensively studied for its use in clinical trials, and its biochemical and physiological effects have been well documented. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学研究应用
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has been extensively studied for its use in the treatment of adrenocortical carcinoma. Clinical trials have shown that bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate can induce remission in up to 30% of patients with advanced adrenocortical carcinoma. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is also used in the treatment of Cushing's syndrome, a hormonal disorder that results from the overproduction of cortisol by the adrenal glands.
属性
IUPAC Name |
(2-chlorophenyl) 4-[[4-(2-chlorophenoxy)sulfonylphenyl]methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2O6S2/c26-22-5-1-3-7-24(22)32-34(28,29)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)35(30,31)33-25-8-4-2-6-23(25)27/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUUAMJEHUXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4-ethylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4839152.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4839164.png)

![isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4839174.png)
![methyl 3-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4839186.png)
![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839204.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839205.png)
![methyl 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4839215.png)